4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride
Overview
Description
4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride is a useful research compound. Its molecular formula is C13H10Cl2F3NO and its molecular weight is 324.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Materials Science
- The synthesis of polyurethane cationomers with anil groups has been explored, with a focus on the intramolecular proton transfer in salicylideneanil structures to obtain polymeric films with fluorescent properties. This research highlights the potential of incorporating specific aniline derivatives into polymers for enhanced material properties (Buruianǎ et al., 2005).
Environmental Applications
- Aniline modulation strategies have been used to construct imine-linked covalent organic frameworks (COFs) for the adsorption and sensitive determination of chlorophenols in environmental samples. This showcases the application of aniline derivatives in developing novel adsorbents for water purification and monitoring environmental pollutants (Xu et al., 2021).
Chemical Synthesis and Catalysis
- Novel dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit have been synthesized, demonstrating the utility of aniline derivatives in the design and construction of complex molecular architectures with potential applications in nanotechnology and materials science (Morar et al., 2018).
Analytical Chemistry
- The development of methods for the synthesis of aniline derivatives and their application in analytical chemistry, particularly in the context of environmental analysis and food safety, has been reported. These studies highlight the role of aniline derivatives in enhancing the sensitivity and specificity of analytical methods (Vecchio, 2006).
Organic Chemistry and Reaction Mechanisms
- Research into the introduction of a hydroxy group and N-iodophenylation of N-arylamides using specific reagents indicates the versatility of aniline derivatives in facilitating complex organic transformations. This work contributes to the broader understanding of reaction mechanisms and synthetic methodologies in organic chemistry (Itoh et al., 2002).
Properties
IUPAC Name |
4-(4-chlorophenoxy)-2-(trifluoromethyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO.ClH/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17;/h1-7H,18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSOTTHAMWOCLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.